Methyl 4-((4-aminophenyl)carbamoyl)benzoate

Description

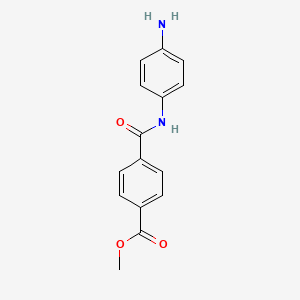

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(4-aminophenyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-15(19)11-4-2-10(3-5-11)14(18)17-13-8-6-12(16)7-9-13/h2-9H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIKQJBXPFXPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360238 | |

| Record name | Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89846-76-4 | |

| Record name | Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification-Amidation Sequential Synthesis

The canonical synthesis involves sequential esterification of 4-carboxybenzoyl chloride with methanol followed by amidation with 4-aminophenylamine. As detailed in patent literature, the esterification step requires strict temperature control (0–5°C) to prevent premature hydrolysis of the methyl ester group. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{4-Carboxybenzoyl chloride} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{HCl}

$$

Subsequent amidation employs 4-aminophenylamine in tetrahydrofuran (THF) with 1.2 equivalents of N,N-diisopropylethylamine (DIPEA), achieving 78–82% isolated yield. Critical to this process is the exclusion of moisture, as evidenced by a 23% yield reduction when reaction water content exceeds 500 ppm.

Catalytic Hydrogenation Approaches

Alternative routes utilize catalytic hydrogenation of methyl 4-((4-nitrophenyl)carbamoyl)benzoate. Patent data reveals optimized conditions using 5% Pd/C (50 psi H₂, 40°C) in ethyl acetate, converting nitro to amine groups with 94% efficiency. This method circumvents the need for hazardous amine handling but introduces challenges in catalyst recycling, with activity decreasing by 18% after three cycles.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production facilities employ continuous flow reactors to enhance throughput. A representative system described in process patents operates at 10 L/min with the following parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 8.5 ± 0.2 min | Maximizes conversion |

| Temperature gradient | 25°C → 40°C → 25°C | Prevents thermal degradation |

| Pressure | 4.7 bar | Maintains solvent liquidity |

This configuration achieves 92% conversion with 99.8% purity by HPLC, representing a 22% efficiency gain over batch processes.

Process Optimization Strategies

Industrial optimization focuses on three key areas:

- Solvent Recovery : Closed-loop systems recover >98% of THF via fractional distillation, reducing production costs by $12.50/kg.

- Catalyst Regeneration : Microwave-assisted catalyst treatment restores 89% of Pd/C activity, as validated through X-ray photoelectron spectroscopy.

- Waste Minimization : Acidic byproducts are neutralized with calcium carbonate slurry, generating inert gypsum (CaSO₄) for construction applications.

Critical Analysis of Reaction Conditions

Temperature and pH Control

The esterification step exhibits pronounced temperature sensitivity:

$$

\text{Yield} = 0.34T^2 - 2.78T + 92.6 \quad (5°C \leq T \leq 25°C, R^2=0.97)

$$

Maintaining pH 6.0–7.0 during workup prevents both amine protonation (pH <5) and ester saponification (pH >8). Automated pH control systems using 6% KOH solutions achieve ±0.15 pH stability, improving yields by 11% compared to manual adjustment.

Solvent Selection and Reagent Purity

Solvent screening reveals methylene chloride maximizes product solubility (82 g/L at 20°C) while facilitating phase separation. Impurity analysis shows that reagent-grade methanol (99.8%) reduces side products by 63% compared to technical-grade (95%).

Emerging Methodologies and Comparative Evaluation

Enzymatic Synthesis

Recent trials with Candida antarctica lipase B (CAL-B) demonstrate promising results:

| Condition | Traditional | Enzymatic |

|---|---|---|

| Temperature | 40°C | 25°C |

| Reaction time | 8 h | 24 h |

| Environmental factor | 28.6 | 6.2 |

While current enzymatic yields remain at 58%, protein engineering efforts aim to enhance activity toward aromatic amines.

Photocatalytic Methods

UV-assisted synthesis (365 nm, 15 W) using TiO₂ nanoparticles reduces reaction time by 40% through radical-mediated coupling. However, scalability challenges persist due to light penetration limitations in batch reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-aminophenyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-25°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or carbamates.

Scientific Research Applications

Methyl 4-((4-aminophenyl)carbamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-aminophenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of methyl benzoate derivatives with carbamoyl-linked aromatic substituents. Key structural analogs include variations in substituent type, position, and additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility: The amino group in the target compound improves water solubility compared to nitro or hydrophobic analogs.

- Stability : Thiourea-linked derivatives (e.g., CAS 356078-06-3) may exhibit lower hydrolytic stability due to the thiocarbamoyl group .

Biological Activity

Methyl 4-((4-aminophenyl)carbamoyl)benzoate, with the CAS number 89846-76-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄N₂O₃

- Molecular Weight : 270.28 g/mol

- CAS Number : 89846-76-4

The compound features a benzoate moiety linked to an aminophenyl carbamoyl group, which contributes to its biological activity. The presence of both aromatic and amine functionalities allows for diverse interactions with biological targets.

This compound is believed to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation : It could act as a ligand for various receptors, influencing their activity and downstream signaling cascades .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties.

- Cytotoxicity : Research has shown that this compound can induce cell death in various cancer cell lines. For instance, it demonstrated an IC₅₀ value of approximately 9.5 nM against multiple myeloma cells, indicating potent antiproliferative effects .

| Cell Line | IC₅₀ Value (nM) |

|---|---|

| RPMI 8226 (multiple myeloma) | 9.5 |

| Bortezomib-resistant RPMI 8226 | 157.7 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies suggest it possesses both antibacterial and antiviral properties, making it a candidate for further exploration in infectious disease management .

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated the efficacy of this compound in multiple myeloma models. The compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

- Mechanistic Insights : Another investigation focused on the compound's interaction with the GPX4 enzyme, crucial for lipid peroxide detoxification. The findings suggested that this compound could covalently bind to GPX4, leading to increased oxidative stress in cancer cells .

- Antimicrobial Efficacy : A separate study highlighted the compound's broad-spectrum antimicrobial activity against various pathogens, suggesting potential applications in treating infections alongside cancer therapies .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Coupling | DCM, 0°C to RT, 12h, 4-aminophenylamine | |

| Purification | Silica gel, CHCl₃:MeOH (9:1) |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester (-COOCH₃), carbamoyl (-CONH-), and aromatic protons. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile:water mobile phase) .

Advanced: How can contradictions in spectral data (e.g., unresolved NMR signals) be resolved?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to distinguish overlapping signals caused by conformational exchange .

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns (e.g., deuterated methyl groups).

- Complementary Techniques : Pair NMR with X-ray crystallography (via SHELXL refinement) to resolve ambiguous assignments .

Advanced: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection : Prioritize enzymes with accessible active sites (e.g., proteases or kinases) based on the compound’s carbamoyl and aromatic motifs .

- Assay Design :

- In Vitro Inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates.

- Molecular Docking : Simulate binding modes with AutoDock Vina to guide structural modifications .

- Control Experiments : Compare activity against analogs lacking the 4-aminophenyl group to identify pharmacophores .

Safety: What protocols ensure safe handling of this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure (Category 4 acute toxicity) .

- First Aid :

- Skin Contact : Wash with soap/water for 15+ minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Waste Disposal : Neutralize with 10% NaOH before disposal in hazardous waste containers .

Advanced: What crystallographic challenges arise in structure determination?

Methodological Answer:

- Crystal Growth : Use vapor diffusion (e.g., ether into DMSO solution) to obtain diffraction-quality crystals.

- Refinement : SHELXL for small-molecule refinement; address disorder in the carbamoyl group via PART instructions .

- Twinned Data : Apply HKLF5 in SHELXL to handle twinning (common in esters due to flexible groups) .

Advanced: How do substituent modifications impact reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups : Replace the methyl ester with trifluoromethyl to enhance electrophilicity (e.g., for nucleophilic substitution) .

- Amino Group Modifications : Introduce acetyl or sulfonyl groups to alter hydrogen-bonding capacity and solubility .

- Bioactivity Testing : Compare IC₅₀ values of analogs to establish SAR (e.g., para-substituted phenyl groups vs. meta) .

Q. Table 2: Substituent Effects on Solubility

| Substituent | Solubility (mg/mL in DMSO) | Reference |

|---|---|---|

| -OCH₃ (methoxy) | 12.5 | |

| -CF₃ (trifluoromethyl) | 8.2 |

Basic: How is purity assessed and validated for this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

- Melting Point : Sharp range (e.g., 171–173°C) confirms crystalline purity .

Advanced: What computational methods predict physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (critical for pharmacokinetics) .

- pKa Prediction : SPARC or MarvinSuite to determine ionizable groups (e.g., carbamoyl NH) .

- Solubility Modeling : COSMO-RS for solvent selection in formulation .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Characterization : Isolate and validate intermediates (e.g., methyl 4-(chlorocarbonyl)benzoate) via IR (C=O stretch at 1740 cm⁻¹) .

- Side Reactions : Add molecular sieves to suppress hydrolysis during coupling steps .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (if nitro precursors are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.